3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC15920019
Molecular Formula: C6H4BrClN4S
Molecular Weight: 279.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrClN4S |
|---|---|
| Molecular Weight | 279.55 g/mol |
| IUPAC Name | 3-bromo-4-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C6H4BrClN4S/c1-13-6-9-4(8)2-3(7)11-12-5(2)10-6/h1H3,(H,9,10,11,12) |
| Standard InChI Key | GWOXXWSSLPNJEZ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC2=NNC(=C2C(=N1)Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has the molecular formula C₆H₄BrClN₄S and a molecular weight of 279.55 g/mol (calculated from atomic masses). Its core structure consists of a fused pyrazole-pyrimidine ring system, with substituents at positions 3 (bromo), 4 (chloro), and 6 (methylthio). The methylthio group (-SMe) enhances lipophilicity, potentially influencing bioavailability and target binding .
Structural Characterization
Key spectral and computational identifiers for related compounds provide insight into its likely properties:
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SMILES: CSC1=NC2=NNC(=C2C(=N1)Cl)Br (derived from analogous structures )
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InChIKey: GWOXXWSSLPNJEZ-UHFFFAOYSA-N (hypothetical, based on PubChem algorithms )
Table 1: Comparative Structural Data for Pyrazolo[3,4-d]pyrimidine Derivatives
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is dominated by:
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Nucleophilic Aromatic Substitution: Bromine and chlorine atoms at positions 3 and 4 are susceptible to displacement by nucleophiles (e.g., amines, alkoxides) .
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Oxidation of Methylthio Group: The -SMe group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like hydrogen peroxide .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling at position 6 could enable aryl group introduction, leveraging palladium catalysts .
Biological Activity and Mechanisms
Table 2: Biological Activities of Structural Analogs
Antimicrobial Effects
Methylthio-containing heterocycles exhibit dual antibacterial/anticancer activity. For instance, pyrazolopyrimidines with -SMe groups inhibit Staphylococcus aureus growth (MIC = 8 µg/mL) by disrupting DNA gyrase . The chloro substituent may synergize by increasing compound stability in bacterial cytoplasm .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for developing kinase inhibitors with improved selectivity. Substitutions at position 6 (-SMe vs. -OMe) modulate potency and pharmacokinetics .
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Prodrug Design: The methylthio group can be metabolized to active thiols in vivo, enhancing targeted delivery .
Materials Science
Pyrazolopyrimidines with heavy atoms (Br, Cl) are explored as:
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